L-Phenylalanine betaine

Vue d'ensemble

Description

Synthesis Analysis

L-Phenylalanine derivatives, such as L-Phenylalanine cyclohexylamide, are highlighted for their role as chiral auxiliaries in the synthesis of optically pure α,α-disubstituted amino acids, showcasing a method to produce various phenylalanine derivatives efficiently (Obrecht et al., 1995). This process emphasizes the adaptability and significance of phenylalanine in synthesizing complex amino acid structures.

Molecular Structure Analysis

Geometric modelling and analysis of L-Phenylalanine using computational methods such as AM1, PM3, MNDO, DFT, and HF have provided detailed insights into its optimized structures, energies, and geometric parameters, highlighting the molecular intricacies of phenylalanine (Özgen & GÜRKAN AYDIN, 2023).

Chemical Reactions and Properties

The enzymatic conversion of phenylalanine analogues by phenylalanine ammonia-lyase illustrates the chemical reactivity and conversion capabilities of phenylalanine derivatives into cinnamate analogues, showcasing the enzyme's specificity and the structural requirements for substrate conversion (Hanson, Havir, & Ressler, 1979).

Physical Properties Analysis

The study of jet-cooled L-Phenylalanine via resonant two-photon ionization provides insights into its physical properties, including the impact of hydration on its structure and the specific intramolecular hydrogen bonding characteristics, highlighting the delicate balance of forces that define its physical state and interactions (Lee et al., 2002).

Chemical Properties Analysis

Intramolecular interactions within L-Phenylalanine, as revealed through inner shell chemical shift analyses, shed light on the functional group behaviors and electronic structures, offering a deeper understanding of how phenylalanine’s carboxylic acid, amino, and phenyl groups interact at the molecular level (Ganesan & Wang, 2009).

Applications De Recherche Scientifique

1. Microbial Biotechnology

- Application : Betaine is used as a functional chemical in many microorganisms. It acts as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .

- Method : Betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

- Results : Betaine has shown to enhance the performance of microbial strains, acting as a stress protectant and contributing to the biosynthesis of complex compounds .

2. Fetal Growth

- Application : The combination of L-phenylalanine, L-leucine, and L-isoleucine in the second trimester, which are closely related to fetal growth indicators, was highly predictive of selective fetal growth restriction (sFGR) occurrence .

- Method : Metabolites were quantified in maternal plasma samples from the first, second, and third trimester .

- Results : The combination of these metabolites in the second trimester was highly predictive of sFGR occurrence (area under the curve [AUC]: 0.878) .

3. Liver Health

- Application : Betaine is classified as a lipotrope, an agent that reduces or prevents the accumulation of fat in the liver .

- Method : Studies have focused on betaine as a treatment due to its lipotropic properties .

- Results : Betaine has shown potential in reducing or preventing the accumulation of fat in the liver .

4. Cardiovascular Health

- Application : Betaine supplementation has been associated with a significant decrease in plasma homocysteine and LDL cholesterol levels .

- Method : The study involved the administration of betaine and the measurement of plasma homocysteine and LDL cholesterol levels .

- Results : A significant decrease in plasma homocysteine and LDL cholesterol levels was observed .

5. Inflammation

- Application : Betaine has anti-inflammatory functions in numerous diseases .

- Method : Betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

- Results : Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease .

6. Microbial Biotechnology

- Application : Betaine can act as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .

- Method : Betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

- Results : Betaine has shown to enhance the performance of microbial strains .

7. Anti-Inflammatory Effects

- Application : Betaine has anti-inflammatory functions in numerous diseases .

- Method : Betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

- Results : Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease .

8. Biosynthesis of Complex Secondary Metabolites

- Application : Betaine can act as a methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics .

- Method : Potential engineering strategies employ betaine as a methyl donor for the biosynthesis of complex secondary metabolites .

- Results : The biocompatibility, C/N ratio, abundance, and comprehensive metabolic information of betaine collectively indicate that this molecule has great potential for broad applications in microbial biotechnology .

Orientations Futures

Propriétés

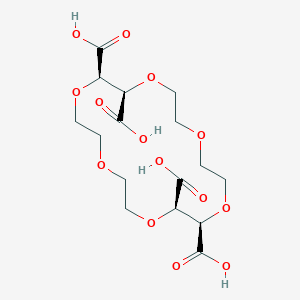

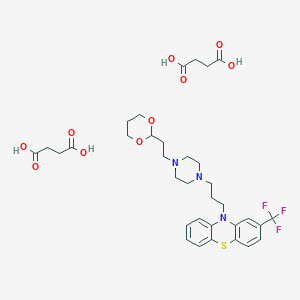

IUPAC Name |

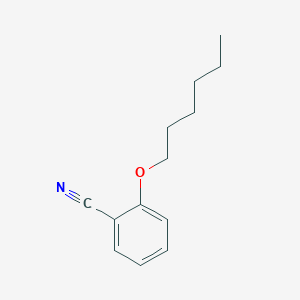

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine betaine | |

CAS RN |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)